1-[(dimethylamino)sulfonyl]-N-{3-[methyl(phenyl)amino]propyl}-4-piperidinecarboxamide -

1-[(dimethylamino)sulfonyl]-N-{3-[methyl(phenyl)amino]propyl}-4-piperidinecarboxamide

Catalog Number: EVT-4630896
CAS Number:
Molecular Formula: C18H30N4O3S
Molecular Weight: 382.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide [] is a potent class I selective histone deacetylase (HDAC) inhibitor. It exhibits strong in vitro inhibitory activity against human class I HDAC isoforms and the human myelodysplastic syndrome cell line (SKM-1). [] This compound also effectively induces G1 cell cycle arrest and apoptosis, and demonstrates excellent in vivo antitumor activity in SKM-1 xenograft models. []

(4S)-3-((2S)-2-[N-((1S)-1-Carboxy-3-phenylpropyl)amino]propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid (6366A)

(4S)-3-((2S)-2-[N-((1S)-1-Carboxy-3-phenylpropyl)amino]propionyl)-1-methyl-2-oxoimidazolidine-4-carboxylic acid [], also known as 6366A, is the active metabolite of imidapril, a novel nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. [] It exhibits dose-dependent reduction in blood pressure and total peripheral resistance with minimal effects on heart rate and other hemodynamic parameters. [] Its effects are similar to enalaprilat, another ACE inhibitor. []

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzenesulfonamide [] is a compound where the phenyl ring and the phenylene ring are inclined at specific angles with respect to the planar five-membered ring. [] The amino group in this compound acts as a hydrogen-bond donor, forming interactions with the sulfonyl oxygen atom of one molecule and the pyrazole nitrogen atom of another, leading to the formation of a layer structure. []

N-(3-[(1H-Pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide

N-(3-[(1H-Pyrrol-1-yl)methyl]-5,6-dihydropyridin-1(2H)-yl)-4-methoxybenzenesulfonamide [] is a tetrahydropyridine (THP) derivative synthesized as part of a study focusing on anti-inflammatory and anticancer activities of compounds with reduced pyridine ring systems. [] This compound exhibited the most potent cytotoxicity among the synthesized analogs, showing promising activity against MCF-7, Ishikawa, and MDA-MB-231 cell lines. []

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

SSR240612 [] is a potent and orally active nonpeptide bradykinin B1 receptor antagonist. [] It exhibits high affinity and selectivity for the B1 receptor over the B2 receptor and effectively inhibits bradykinin B1 receptor-mediated responses in both in vitro and in vivo models. [] SSR240612 demonstrates promising anti-inflammatory and analgesic properties, suggesting potential therapeutic applications for chronic inflammatory diseases and pain. []

(Z)-N-(1-(2-(2-Amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Derivatives

(Z)-N-(1-(2-(2-Amino-3-((dimethylamino)methyl)phenyl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives [] represent a series of compounds investigated for their antimicrobial and antioxidant activities. [] Certain derivatives within this series, specifically those with substitutions like 4-chloroaniline, 4-nitroaniline, and 4-methoxyaniline, exhibited significant antimicrobial and antioxidant properties, particularly in terms of hydrogen peroxide scavenging activity. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide [] is a potential genotoxic impurity identified in the antineoplastic agent osimertinib mesylate. [] A sensitive analytical method using ultra-performance liquid chromatography with quadrupole Dalton (QDa) detection was developed for the trace-level quantification of this impurity in osimertinib mesylate. []

N-(4-Substituted Amino-Sulfonyl)-Phenyl-Ketopinamides

N-(4-Substituted amino-sulfonyl)-phenyl-ketopinamides [] represent a series of novel compounds synthesized from ketopinic acid. [] These compounds were evaluated for their fungicidal and herbicidal activities. [] The biological activity varied depending on the substituent on the 4-amino benzenesulfonamide moiety. [] For example, the compound with a 4-methyl-pyrimidin-2-yl substituent exhibited the highest fungicidal activity against Alternaria solani, while the compound with a thiazol-2-yl substituent displayed the highest herbicidal activity against Brassica campestris. []

(S)-N-{3-[4-(Dimethylamino)phenyl]propyl}-N-methyl-indan-1-amine (GIF-2115)

(S)-N-{3-[4-(Dimethylamino)phenyl]propyl}-N-methyl-indan-1-amine, also known as GIF-2115 [], is a compound identified as a potent antimelanogenic agent in B16F10 mouse melanoma cells. [] It effectively inhibits tyrosinase activity in vitro and in cell lysates. [] Interestingly, its antimelanogenic activity is dependent on its intracellular localization to melanosomes, highlighting the importance of subcellular targeting for efficacy. []

4-(3-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)carbamoyl)phenyl)-1-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine 1-oxide (Venetoclax N-oxide, VNO) and 2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methoxy)piperazin-1-yl)-N-((3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)benzamide (Venetoclax Hydroxylamine Impurity, VHA)

Venetoclax N-oxide (VNO) [] and Venetoclax Hydroxylamine Impurity (VHA) [] are potential oxidative impurities of venetoclax, a BCL-2 inhibitor used for the treatment of blood cancers. [] They were identified and characterized during oxidative stress degradation studies of venetoclax. [] The formation of VHA from VNO involves a [, ] Meisenheimer rearrangement. [] These impurities are important reference standards in the manufacturing of venetoclax Active Pharmaceutical Ingredient (API). []

N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine

N-[4-({4-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]amine [] is an impurity identified in the synthesis of the antibacterial drug sulfamethizole. [] It forms due to the reaction of unreacted sulfonyl chloride with sulfamethizole during the synthesis process. [] Its structure was confirmed through independent synthesis and characterization. []

Trihexyphenidyl

Trihexyphenidyl [] is an antiparkinsonian agent and a selective M1 muscarinic cholinergic receptor antagonist. [] Studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned hemiparkinsonian monkeys demonstrated that trihexyphenidyl differentially affects rotational behavior induced by dopamine D1 and D2 receptor agonists. [] While potentiating the effects of the D1 agonist SKF-82958, it reduced the effects of the D2 agonist N-0923. []

Furanone and its Derivatives

Furanone and its derivatives [] have been theoretically evaluated for their potential as Eag-1 inhibitors in cancer treatment. [] In silico docking studies suggested that some furanone derivatives exhibit stronger binding to the Eag-1 protein compared to known Eag-1 inhibitors like astemizole and tetrandine. [] These findings suggest that furanone derivatives might be promising candidates for the development of new anticancer drugs targeting Eag-1. []

5-Acyl- and 5-Alkylamino-3-phenyl-6-methyl-4(3H)-pyrimidinones

5-Acyl- and 5-alkylamino-3-phenyl-6-methyl-4(3H)-pyrimidinones [] constitute a series of compounds synthesized and evaluated for their analgesic and anti-inflammatory activities. [] The N-acylation and N-alkylation of 5-amino-6-methyl-3-phenyl-4(3H)-pyrimidinone led to the preparation of various derivatives within this series. [] Some of these derivatives, including the parent compound, exhibited promising analgesic and anti-inflammatory effects in animal models. []

(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one

(4S,5S)-4-Methyl-5-phenyl-1,3-oxazolidin-2-one [] is a compound with a puckered oxazolidinone ring, synthesized by the ring closure of methyl (2S,3R)-N-[(3-hydroxy-3-phenyl)-2-propyl]carbamate. [] Its crystal structure reveals specific geometric features, providing insights into its molecular conformation. []

Almorexant, SB-674042, and N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Almorexant [], SB-674042 [], and N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA) [] are antagonists of orexin receptors, which play a crucial role in regulating arousal and sleep-wake cycles. [] Almorexant is a dual antagonist targeting both orexin receptor subtypes (OX1 and OX2), while SB-674042 is selective for OX1 and EMPA is selective for OX2. [] Studies using site-directed mutagenesis and modeling identified key amino acid residues involved in ligand binding and subtype selectivity for these antagonists. []

OBE022 and OBE002

OBE022 [] and OBE002 [] are potent and selective antagonists of the prostaglandin F2α receptor (FP), which plays a key role in uterine contractions. [] They are being investigated as potential tocolytic agents for the prevention of preterm labor. [] Preclinical studies demonstrated their efficacy in inhibiting uterine contractions and delaying parturition in animal models. [] Importantly, unlike nonsteroidal anti-inflammatory drugs (NSAIDs), they do not exhibit adverse fetal side effects, suggesting a safer profile for potential clinical use. []

1-Phenyl-3-Amino-1,2,3,4-tetrahydronaphthalenes

1-Phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes [] are a series of compounds investigated as ligands for a novel receptor exhibiting sigma-like neuromodulatory activity. [] These compounds, particularly the trans-catechol analogs, demonstrated the ability to stimulate tyrosine hydroxylase (TH) activity. [] Their pharmacological profile suggests that they interact with a previously uncharacterized receptor, distinct from known sigma or dopamine receptors. []

N,N,N′‐Trimethyl‐N′‐[2‐[[(1R)‐1‐phenyl‐2‐(1‐piperidinyl)ethyl]amino]ethyl]‐1,2‐ethanediamine

N,N,N′‐Trimethyl‐N′‐[2‐[[(1R)‐1‐phenyl‐2‐(1‐piperidinyl)ethyl]amino]ethyl]‐1,2‐ethanediamine [] is a chiral tetradentate ligand used as an auxiliary in asymmetric synthesis. [] This ligand has proven effective in enantioselective alkylations, Michael additions, and aldolization reactions, enabling the synthesis of chiral compounds with high enantiomeric purity. []

MK-5046

MK-5046 [], [(2S)-1,1,1-trifluoro-2-[4-(1H-pyrazol-1-yl)phenyl]-3-(4-[[1-(trifluoromethyl)cyclopropyl]methyl]-1H-imidazol-2-yl)propan-2-ol], is a nonpeptide agonist specific for the bombesin receptor subtype-3 (BRS-3). [] Studies revealed that MK-5046 functions as an allosteric agonist at the BRS-3 receptor, exhibiting noncompetitive inhibition and affecting ligand binding kinetics. [] This is the first example of an allosteric ligand described for the bombesin receptor family, providing new insights into receptor pharmacology and potential therapeutic strategies. []

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140) [] is a potent noncompetitive allosteric antagonist of the CCR5 receptor. [] It exhibits high potency in blocking HIV-1 entry and displays a unique pharmacological profile compared to other CCR5 antagonists. [] While effectively inhibiting chemokine-induced calcium responses, 873140 selectively blocks the binding of 125I-MIP-1α but not 125I-RANTES, indicating a distinct mechanism of action. []

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide

N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide [] is a degradation product of osimertinib tablets, identified and characterized using UPLC-QTOF-MS/MS and NMR techniques. [] In silico safety assessments using DEREK NexusTM and MultiCASE, Case UltraTM software were conducted to evaluate its potential toxicity. []

Methyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and Phenylmethyl 2-Acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate

Methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate [] are reagents used in the synthesis of various heterocyclic systems, including 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-ones, 4H-pyrido[1,2-a]pyridin-4-ones, and 2H-1-benzopyran-2-ones. [] These reagents provide a versatile platform for constructing diverse heterocyclic scaffolds with potential biological activities. []

(2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, Semagacestat) and (2R)-2-[[(4-Chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163)

(2S)-2-Hydroxy-3-methyl-N-[(2S)-1-{[(1S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-3-benzazepin-1-yl]amino}-1-oxopropan-2-yl]butanamide (LY450139, Semagacestat) [] and (2R)-2-[[(4-chlorophenyl)sulfonyl][[2-fluoro-4-(1,2,4-oxazol-3-yl)phenyl]methyl]amino-5,5,5-trifluoropentanamide (BMS-708163) [] are γ-secretase inhibitors (GSIs) studied for their effects on cognitive function in amyloid precursor protein (APP)-transgenic mice. [] While acute GSI dosing initially ameliorated memory deficits, subchronic dosing impaired cognitive function. [] These findings highlight potential adverse effects associated with GSIs, potentially due to β-CTF accumulation. []

{(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2)

{(2S,4R)-1-[(4R)-1,1,1-Trifluoro-7-methyloctan-4-yl]-2-[4-(trifluoromethyl)phenyl]piperidin-4-yl}acetic acid (GSM-2) [] is a second-generation γ-secretase modulator (GSM) evaluated for its cognitive effects in APP-transgenic mice. [] Unlike GSIs, GSM-2 ameliorated memory deficits without impairing cognitive function in wild-type mice. [] This suggests a potentially safer profile for GSMs compared to GSIs, warranting further investigation for Alzheimer's disease treatment. []

Caffeine, CP-141938, Fluoxetine, NFPS, Propranolol, Theobromine, and Theophylline

Caffeine, CP-141938 [methoxy-3-[(2-phenyl-piperadinyl-3-amino)-methyl]-phenyl-N-methyl-methane-sulfonamide], fluoxetine, NFPS [N[3-(4′-fluorophenyl)-3-(4′-phenylphenoxy)propyl]sarcosine], propranolol, theobromine, and theophylline [] are model compounds used to investigate the factors influencing drug penetration into the brain. [] A physiologically based pharmacokinetic model was employed to analyze the effects of blood-brain barrier permeability, plasma protein binding, and brain tissue binding on the time to reach brain equilibrium. []

2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047)

2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide (HC-067047) [] is a selective antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel, which is involved in osmosensing and calcium signaling in glial cells. [] Studies in retinal Müller cells demonstrated that HC-067047 antagonizes swelling-induced calcium elevations and TRPV4-mediated volume regulation, highlighting the role of TRPV4 in glial cell volume homeostasis. []

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A)

N-((1S)-1-{[4-((2S)-2-{[(2,4-Dichlorophenyl)sulfonyl]amino}-3-hydroxypropanoyl)-1-piperazinyl]carbonyl}-3-methylbutyl)-1-benzothiophene-2-carboxamide (GSK1016790A) [] is an agonist of the TRPV4 channel, used to investigate the functional synergy between TRPV4 and aquaporin 4 (AQP4) in retinal Müller cells. [] Experiments using GSK1016790A revealed that TRPV4 and AQP4 channels cooperate to regulate cell volume and calcium homeostasis in glial cells, with AQP4-mediated water fluxes influencing TRPV4 activation. []

Properties

Product Name

1-[(dimethylamino)sulfonyl]-N-{3-[methyl(phenyl)amino]propyl}-4-piperidinecarboxamide

IUPAC Name

1-(dimethylsulfamoyl)-N-[3-(N-methylanilino)propyl]piperidine-4-carboxamide

Molecular Formula

C18H30N4O3S

Molecular Weight

382.5 g/mol

InChI

InChI=1S/C18H30N4O3S/c1-20(2)26(24,25)22-14-10-16(11-15-22)18(23)19-12-7-13-21(3)17-8-5-4-6-9-17/h4-6,8-9,16H,7,10-15H2,1-3H3,(H,19,23)

InChI Key

PZYSOFFVXMJWCB-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCCN(C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.